Potency Differentiation Against ROMK1 (Kir1.1) in a Rubidium Efflux Assay
The target compound demonstrates significantly higher potency against the human ROMK1 channel compared to a structurally related analog from the same patent family. In the standard 86Rb+ efflux assay using CHO cells co-expressing DHFR, N1-(3-methoxybenzyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide inhibited ROMK1 with an IC50 of 49 nM [1]. By contrast, a comparator from patent US9073882 (Compound 95, BDBM50391768) exhibited an IC50 of 300 nM in the same assay [2]. This represents a 6.1-fold improvement in potency, underscoring that the specific positioning of the 3-methoxybenzyl and 2-(thiophen-2-yl)ethyl groups is critical for optimal channel blockade.
| Evidence Dimension | Inhibitory potency (IC50) on human ROMK1 channel |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Comparator compound: US9073882, 95 (BDBM50391768). Comparator IC50: 300 nM. |
| Quantified Difference | 6.1-fold greater potency |
| Conditions | Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. |
Why This Matters
This 6.1-fold potency difference is a decisive factor for researchers requiring a strong tool compound for ROMK1 inhibition at nanomolar concentrations, reducing the amount of compound needed and minimizing off-target effects at higher concentrations.
- [1] BindingDB. (2016). Affinity DataIC50: 49nM for BDBM50391781 (CHEMBL2146873). US Patent: US9073882, Compound 38. View Source
- [2] BindingDB. (2016). Affinity DataIC50: 300nM for BDBM50391768 (CHEMBL2146871). US Patent: US9073882, Compound 95. View Source
